molecular formula C14H9N3O7 B5051853 4-[(3,5-dinitrobenzoyl)amino]benzoic acid CAS No. 54057-48-6

4-[(3,5-dinitrobenzoyl)amino]benzoic acid

Cat. No.: B5051853
CAS No.: 54057-48-6
M. Wt: 331.24 g/mol
InChI Key: FJQZNYGOAAJBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-Dinitrobenzoyl)amino]benzoic acid ( 54057-48-6) is a high-purity benzoic acid derivative supplied for chemical research and development. With a molecular formula of C14H9N3O7 and a molecular weight of 331.24 g/mol, this compound is characterized by its high purity of 99% . The core research value of this compound is rooted in the well-established application of 3,5-dinitrobenzoyl derivatives as reagents for the identification and separation of complex organic molecules . Specifically, this compound and its analogues are utilized in the analytical characterization of amines, amino acids, and alcohols, forming crystalline derivatives with sharp melting points that aid in precise compound identification . The presence of both a carboxylic acid and a dinitrobenzoyl group on the aromatic ring system provides multiple functional handles for further chemical modification, making it a valuable building block in organic synthesis and materials science research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The compound should be stored in a cool, dry place .

Properties

IUPAC Name

4-[(3,5-dinitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O7/c18-13(15-10-3-1-8(2-4-10)14(19)20)9-5-11(16(21)22)7-12(6-9)17(23)24/h1-7H,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQZNYGOAAJBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293090
Record name 4-[(3,5-dinitrobenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54057-48-6
Record name NSC87161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(3,5-dinitrobenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,5-dinitrobenzoyl)amino]benzoic acid typically involves the nitration of benzoic acid derivatives. One common method starts with 4-chloro-3,5-dinitrobenzoic acid, which undergoes a series of reactions to introduce the amino group and subsequently form the desired compound . The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, followed by further functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-[(3,5-Dinitrobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

Scientific Research Applications

Organic Chemistry

  • Reagent in Synthesis : This compound serves as a vital reagent in the synthesis of various organic compounds. Its ability to undergo substitution reactions allows it to be utilized in creating derivatives that are essential for further chemical research.
  • Derivatization of Resins : It is used in the derivatization of resins, which enhances their properties for industrial applications.

Biological Applications

  • Fluorometric Analysis : The compound is employed in fluorometric assays for creatinine analysis, an important marker for kidney function. This application highlights its role in clinical diagnostics and biochemical research.
  • Pharmaceutical Intermediates : It is involved in synthesizing intermediates for pharmaceuticals, particularly in developing antimicrobial and anti-inflammatory agents. The presence of dinitro groups enhances its biological activity.

Medical Applications

  • Detection of Antibiotics : 4-[(3,5-Dinitrobenzoyl)amino]benzoic acid plays a role in detecting antibiotics such as ampicillin through specific chemical reactions that yield detectable products.
  • Adenosine Receptor Studies : Research has shown its potential as an irreversible inhibitor of A1 adenosine receptors, which could lead to advancements in understanding receptor interactions and drug design .

Corrosion Inhibitors

The compound is utilized in the formulation of corrosion inhibitors, which are critical for protecting metals from deterioration in various industrial settings.

Photography

In the photography industry, it serves as a component in certain photographic processes due to its light-sensitive properties.

Case Study 1: Diazotization Reactions

A study evaluated the diazotization of 4-amino-3,5-dinitrobenzoic acid (ADBA) showing successful coupling with various aromatic compounds. The colored products formed during these reactions demonstrated potential applications in dye synthesis and analytical chemistry .

Case Study 2: Coordination Polymers

Research involving coordination polymers synthesized from 4-[(3,5-dinitrobenzoyl)amino]benzoic acid revealed new materials with unique structural properties. These materials were characterized using X-ray diffraction techniques, indicating their potential use in catalysis and materials science .

Summary Table of Applications

Application AreaSpecific UseNotes
Organic ChemistryReagent for organic synthesisFacilitates creation of various derivatives
Biological ResearchFluorometric analysis for creatinineImportant for kidney function assessment
PharmaceuticalIntermediate for drug synthesisKey in developing antimicrobial agents
Medical DiagnosticsDetection of antibioticsUtilized in clinical settings
Industrial ChemistryCorrosion inhibitorsProtects metals from rusting
PhotographyComponent in photographic processesEnhances light sensitivity

Mechanism of Action

The mechanism of action of 4-[(3,5-dinitrobenzoyl)amino]benzoic acid involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity. The benzoyl and benzoic acid moieties allow for interactions with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Nitro vs. Amino/Hydroxy Groups
  • 4-Aminobenzoic Acid: The amino group (-NH₂) is electron-donating, increasing the electron density of the aromatic ring and reducing the acidity of the carboxylic acid group (pKa ~4.9). In contrast, the nitro groups (-NO₂) in 4-[(3,5-dinitrobenzoyl)amino]benzoic acid are strongly electron-withdrawing, lowering the pKa of the carboxylic acid (estimated pKa <3.5) and enhancing its solubility in polar solvents .
  • 4-Hydroxybenzoic Acid : The hydroxyl group (-OH) provides moderate electron withdrawal and hydrogen-bonding capability. However, nitro groups offer stronger electron withdrawal and greater steric hindrance, impacting crystal packing and thermal stability .
Halogen-Substituted Analogues
  • 2-Amino-3,5-diiodobenzoic Acid and 2-Amino-3,5-dibromobenzoic Acid: Halogens (I, Br) introduce steric bulk and polarizable electron clouds, leading to distinct crystal structures and spectroscopic profiles. Nitro groups, however, dominate electronic effects, resulting in higher melting points and enhanced stability compared to halogenated derivatives .
  • Methyl 4-Chloro-3,5-dinitrobenzoate : The esterification of the carboxylic acid reduces acidity (pKa ~1.5–2.5) compared to the free acid form. The chloro substituent adds moderate electron withdrawal but lacks the resonance effects of nitro groups .
Transthyretin (TTR) Aggregation Inhibitors
  • 2-[(3,5-Dichlorophenyl)amino]benzoic Acid and 4-(3,5-Difluorophenyl)benzoic Acid: These compounds inhibit TTR fibrillogenesis through halogen-mediated hydrophobic interactions. The nitro groups in 4-[(3,5-dinitrobenzoyl)amino]benzoic acid may enhance binding via stronger dipole interactions but could reduce bioavailability due to increased polarity .
  • Iododiflunisal (Reference) : A difluorophenyl derivative with iodine, this compound stabilizes TTR via halogen bonding. Nitro groups could mimic this interaction but may introduce toxicity concerns .
Antitumor Agents
  • 4-[[3,5-Bis(trimethylsilyl)benzoyl]amino]benzoic Acid: Bulky trimethylsilyl groups enhance lipophilicity and membrane permeability. In contrast, nitro groups improve water solubility but may limit blood-brain barrier penetration. Synergistic effects are observed when combined with sorafenib in antitumor therapies .

Coordination Chemistry and Material Science

  • 4-[3,5-Bis(trifluoromethyl)benzamido]benzoic Acid : Trifluoromethyl (-CF₃) groups provide steric bulk and electron withdrawal, favoring hydrophobic interactions in MOFs. Nitro groups, however, enable stronger coordination to transition metals (e.g., Co, Zn) due to their Lewis basicity, leading to more stable frameworks .
  • 3,5-Dimethoxybenzoic Acid Derivatives : Methoxy (-OCH₃) groups are electron-donating, reducing metal-binding affinity compared to nitro-substituted analogues. This difference is critical in designing catalysts or sensors .

Data Tables

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives
Compound Substituents pKa (Carboxylic Acid) Melting Point (°C) Key Applications
4-[(3,5-Dinitrobenzoyl)amino]benzoic acid 3,5-NO₂, benzamido <3.5 >250 (decomposes) Coordination polymers
4-Aminobenzoic acid 4-NH₂ ~4.9 187–189 Vitamin B10 precursor
4-Hydroxybenzoic acid 4-OH ~4.5 214–217 Preservative, UV filters
Methyl 4-chloro-3,5-dinitrobenzoate 4-Cl, 3,5-NO₂, methyl ester N/A (ester) 95–98 Synthetic intermediate

Biological Activity

4-[(3,5-Dinitrobenzoyl)amino]benzoic acid, also known by its chemical formula C14H9N3O7, is a complex organic compound featuring a benzoic acid core substituted with a 3,5-dinitrobenzoyl group at the amino position. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The structural complexity of 4-[(3,5-dinitrobenzoyl)amino]benzoic acid arises from its multiple nitro groups, which enhance its reactivity and biological potential. The presence of both amino and carboxylic acid functional groups allows for various interactions with biological macromolecules, including enzymes and receptors, which may lead to significant biological effects.

The mechanism of action for 4-[(3,5-dinitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amino benzoic acid moiety can engage in hydrogen bonding and hydrophobic interactions with biological targets. These interactions can modulate enzyme activity or receptor function, potentially leading to various therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of 4-aminobenzoic acid (PABA), including 4-[(3,5-dinitrobenzoyl)amino]benzoic acid, exhibit antimicrobial properties. The modification of PABA has led to enhanced antibacterial activity against methicillin-resistant strains of bacteria .

Cytotoxic Effects

Studies have shown that the compound may possess cytotoxic properties against certain cancer cell lines. For example, modifications in the structure of PABA derivatives have resulted in increased toxicity towards cancer cells, suggesting that 4-[(3,5-dinitrobenzoyl)amino]benzoic acid could be explored as a potential anticancer agent .

Enzyme Inhibition

The compound has been found to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria . This suggests potential applications in developing new antimicrobial agents targeting bacterial infections.

Case Studies

  • Antibacterial Activity : In a study assessing the efficacy of various PABA derivatives against resistant bacterial strains, 4-[(3,5-dinitrobenzoyl)amino]benzoic acid demonstrated significant antibacterial activity compared to non-modified PABA .
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induced apoptosis at specific concentrations (e.g., 10 μg/mL), highlighting its potential as an anticancer therapeutic agent .

Data Table: Comparative Biological Activities

Compound Molecular Formula Biological Activity
4-[(3,5-Dinitrobenzoyl)amino]benzoic acidC14H9N3O7Antimicrobial, cytotoxic
4-Aminobenzoic Acid (PABA)C7H7NO2Essential nutrient for pathogens
4-Aminosalicylic AcidC10H11N3O5Antitubercular activity
Sulfonamide DerivativesVariesInhibit dihydropteroate synthase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[(3,5-dinitrobenzoyl)amino]benzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves coupling 3,5-dinitrobenzoyl chloride with 4-aminobenzoic acid under basic conditions. Refluxing in anhydrous THF or DMF with a base like triethylamine (2–3 equiv.) at 60–80°C for 6–12 hours typically yields the product. Monitoring via TLC (silica gel, ethyl acetate/hexane 1:1) and purification via recrystallization (ethanol/water) improves purity . Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize unreacted starting material.

Q. How can researchers verify the purity and structural integrity of synthesized 4-[(3,5-dinitrobenzoyl)amino]benzoic acid?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point Analysis : Compare observed melting points with literature values (e.g., >250°C for pure compounds, as seen in structurally similar benzoic acid derivatives ).
  • Spectroscopy :
  • FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1530–1350 cm⁻¹) groups.
  • ¹H/¹³C NMR : Look for aromatic proton splitting patterns (e.g., para-substituted benzoic acid protons at δ 8.0–8.5 ppm) and absence of unreacted amine signals .
  • HPLC-MS : Monitor for molecular ion peaks matching the expected molecular weight (e.g., [M+H]⁺ at m/z 347.1) .

Advanced Research Questions

Q. How can spectroscopic data resolve ambiguities in the regioselectivity of nitro group positioning during synthesis?

  • Methodological Answer : For compounds with multiple nitro groups, NOESY NMR or X-ray crystallography can clarify substitution patterns. For example, in 3,5-dinitro-substituted derivatives, meta-coupled aromatic protons show distinct splitting (e.g., doublets of doublets in ¹H NMR), while para-substituted analogs exhibit simpler patterns. Computational modeling (DFT) of NMR chemical shifts can also validate assignments .

Q. What strategies mitigate solubility challenges during biological assays involving 4-[(3,5-dinitrobenzoyl)amino]benzoic acid?

  • Methodological Answer : The compound’s low aqueous solubility (due to nitro and benzoyl groups) can be addressed via:

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Derivatization : Convert the carboxylic acid to a sodium salt (neutralize with NaOH) or esterify (e.g., methyl ester) to enhance solubility in organic phases .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for in vivo studies .

Q. How does the electronic effect of the 3,5-dinitrobenzoyl group influence the acidity of the benzoic acid moiety?

  • Methodological Answer : The electron-withdrawing nitro groups increase acidity by stabilizing the deprotonated form. Measure pKa via potentiometric titration in water/DMSO (4:1). Compare with unsubstituted benzoic acid (pKa ~4.2); expect a lower pKa (~2.5–3.0) due to resonance and inductive effects .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar nitro-substituted benzoic acid derivatives: How to address?

  • Analysis : Variations may arise from polymorphic forms or impurities. For example, 3,5-dinitrobenzoic acid derivatives in report mp >300°C, while cites mp ~250°C. To resolve:

  • Re-crystallize using different solvents (e.g., DMF vs. acetic acid).
  • DSC/TGA : Characterize thermal behavior to identify polymorphs .

Biological and Mechanistic Studies

Q. What in vitro assays are suitable for probing the enzyme inhibitory potential of 4-[(3,5-dinitrobenzoyl)amino]benzoic acid?

  • Methodological Answer : Target enzymes with hydrophobic active sites (e.g., cyclooxygenase-2, tyrosinase) due to the compound’s aromaticity. Use:

  • Fluorescence Quenching Assays : Monitor binding to bovine serum albumin (BSA) via tryptophan fluorescence decay.
  • Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) to determine inhibition mode (competitive/non-competitive) .

Safety and Handling

Q. What safety precautions are critical when handling 4-[(3,5-dinitrobenzoyl)amino]benzoic acid?

  • Methodological Answer :

  • Explosivity Risk : Nitro groups may render the compound shock-sensitive. Avoid grinding dry; handle as a wet paste.
  • Toxicity : Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS data for similar compounds (e.g., UN1325, Hazard Class 4.1 ).
  • Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-dinitrobenzoyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(3,5-dinitrobenzoyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.